3-Fluoro-5-(trifluoromethyl)cinnamic acid
Overview
Description
3-Fluoro-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6F4O2. It is a derivative of cinnamic acid, characterized by the presence of both fluoro and trifluoromethyl groups on the aromatic ring.
Mechanism of Action
Target of Action
3-Fluoro-5-(trifluoromethyl)cinnamic acid is an organic compound with potential applications in organic synthesis and medicinal chemistry . .
Mode of Action
The compound’s structure, characterized by a cinnamic acid molecule with a fluorine atom at the 3rd position and a trifluoromethyl group at the 5th position on the phenyl ring , suggests that it may interact with its targets through hydrophobic interactions . The presence of the fluorine atom and the trifluoromethyl group can modulate the compound’s electronic properties and reactivity .
Biochemical Pathways
Cinnamic acid derivatives are known to be involved in various biochemical pathways .
Pharmacokinetics
The presence of the carboxylic acid group suggests that it may undergo esterification and acylation reactions, which could potentially influence its adme properties .
Result of Action
Cinnamic acid derivatives are known to exhibit various biological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, its reactivity and stability could be influenced by factors such as pH, temperature, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)cinnamic acid typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, advanced purification techniques such as chromatography may be employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of fluoro and trifluoromethyl-substituted benzoic acids.
Reduction: Formation of 3-fluoro-5-(trifluoromethyl)phenylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)cinnamic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
3-(Trifluoromethyl)cinnamic acid: Similar structure but lacks the fluoro group, leading to different chemical properties and reactivity.
3-Fluoro-4-(trifluoromethyl)cinnamic acid: Similar but with the fluoro group in a different position, affecting its interaction with biological targets.
3,5-Bis(trifluoromethyl)cinnamic acid: Contains two trifluoromethyl groups, resulting in increased hydrophobicity and different reactivity.
Uniqueness: 3-Fluoro-5-(trifluoromethyl)cinnamic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
(E)-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALLIUNVQMPIFI-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420682 | |
Record name | 3-Fluoro-5-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575469-96-4 | |
Record name | 3-Fluoro-5-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 575469-96-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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